Journal Name:Science of the Total Environment
Journal ISSN:0048-9697
IF:10.753
Journal Website:http://www.sciencedirect.com/science/journal/00489697
Year of Origin:1972
Publisher:Elsevier
Number of Articles Per Year:4246
Publishing Cycle:Semimonthly
OA or Not:Not
Essential role of momentum-forbidden dark excitons in the energy transfer responses of monolayer transition-metal dichalcogenides
Science of the Total Environment ( IF 10.753 ) Pub Date: 2023-07-25 , DOI: 10.1038/s41699-023-00414-z
We present a theoretical investigation of exciton-mediated Förster resonant energy transfers (FRET’s) from photoexcited quantum dots (QD’s) to transition-metal dichalcogenide monolayers (TMD-ML’s), implemented by the quantum theory of FRET on the base of first-principles-calculated exciton fine structures. With the enhanced electron-hole Coulomb interactions, atomically thin TMD-MLs are shown to serve as an exceptional platform for FRET that are mediated purely by excitons and take full advantage of the superior excitonic properties. Remarkably, the energy-transfer responses of atomically thin TMD-ML’s are shown to be dictated by the momentum-forbidden dark excitons rather than the commonly recognized bright ones. Specifically, the longitudinal dark exciton states following the exchange-driven light-like linear band dispersion play a key role in grading up the efficiency and robustness of FRET of TMD-ML against the inhomogeneity of QD-donor ensembles. With the essential involvement of dark excitons, the FRET responses of TMD-ML’s no longer follow the distance power law as classically predicted and, notably, cannot manifest the dimensionality of the donor-acceptor system.
Detail
Evidence for intrinsic defects and nanopores as hotspots in 2D PdSe2 dendrites for plasmon-free SERS substrate with a high enhancement factor
Science of the Total Environment ( IF 10.753 ) Pub Date: 2023-02-06 , DOI: 10.1038/s41699-023-00367-3
Surface-enhanced Raman spectroscopy (SERS), a very powerful tool for the identification of molecular species, has relied mostly on noble metal-based substrates to obtain a high enhancement factor. In this work, we demonstrate that self-driven intrinsic defects in 2D palladium di-selenide (PdSe2) dendrites grown at low temperature (280 °C) act as hotspots for high SERS enhancement. We grow 2D dendritic PdSe2 with ample intrinsic defects to exploit it for SERS application. X-ray electron spectroscopy (XPS) analysis reveals 9.3% outer layer and 4.7% interior Se vacancies. A detailed examination of atomic-scale defects revealed Se vacancy (VSe) coupled with Se–Pd–Se vacancy (VSe-Pd-Se) in monolayer PdSe2, and an array of line defects (Se vacancies) and nanopores in bilayer PdSe2 dendrites. Interestingly, our studies reveal that Se vacancy-rich PdSe2 gives rise to line defects that act like hotspots for SERS enhancement. Remarkably, the vacancy-rich dendritic PdSe2 shows a SERS enhancement factor >105 and can detect RhB at a concentration down to 10−8  M. We speculate that the topological line defects and the edge construction in PdSe2 dendrites act as metallic wire or edge, which is partly responsible for the high enhancement in the SERS signal. The high SERS sensitivity is explained on the basis of multiple charge transfer processes combined with the predicted metal-like behavior of the defected 2D PdSe2. Our conclusions are fully supported by the density functional theory calculation of the electronic density of states of the defective bilayer (2L) PdSe2, which remarkably exhibits metallic character. Being a defect-enabled SERS substrate, dendritic 2D PdSe2 fills the gap between conventional plasmonic SERS substrate and plasmon-free SERS substrate.
Detail
Charge-density wave associated with higher-order Fermi-surface nesting in monolayer VS2
Science of the Total Environment ( IF 10.753 ) Pub Date: 2023-05-02 , DOI: 10.1038/s41699-023-00395-z
Fermi-surface (FS) nesting originating from Peierls’ idea of electronic instabilities in one-dimensional materials is a key concept to stabilize charge-density wave (CDW), whereas its applicability to two-dimensional (2D) materials is under intensive debate. Here we report unusual CDW associated with the higher-order FS nesting in monolayer 2D VS2. Angle-resolved photoemission spectroscopy and scanning tunneling microscopy uncovered stripe CDW with \(\sqrt {21} R10.9^\circ \times \sqrt 3 R30^\circ\) periodicity together with an energy-gap opening on the entire FS. We suggest that this CDW involves the higher-order FS-nesting vector 2q twice larger than that of the normal one (q), as supported by the anomalies in the calculated phonon dispersion and electronic susceptibility. The present results suggest that the cooperation of q and 2q nesting leads to the fully gapped CDW state unlike the case of conventional single q nesting which produces a partial gap, pointing to an intriguing mechanism of CDW transition.
Detail
High Chern number van der Waals magnetic topological multilayers MnBi2Te4/hBN
Science of the Total Environment ( IF 10.753 ) Pub Date: 2023-04-27 , DOI: 10.1038/s41699-023-00396-y
Chern insulators are two-dimensional magnetic topological materials that conduct electricity along their edges via the one-dimensional chiral modes. The number of these modes is a topological invariant called the first Chern number C that defines the quantized Hall conductance as Sxy = Ce2/h. Increasing C is pivotal for the realization of low-power-consumption topological electronics, but there has been no clear-cut solution to this problem so far, with the majority of existing Chern insulators showing C = 1. Here, by using state-of-the-art theoretical methods, we propose an efficient approach for the realization of the high-C state in MnBi2Te4/hBN van der Waals multilayer heterostructures. We show that a stack of n MnBi2Te4 films with C = 1 intercalated by hBN monolayers gives rise to a high Chern number state with C = n, characterized by n chiral edge modes. This state can be achieved both under the external magnetic field and without it, both cases leading to the quantized Hall conductance Sxy = Ce2/h. Our results, therefore, pave the way to practical high-C quantized Hall systems.
Detail
Moiré straintronics: a universal platform for reconfigurable quantum materials
Science of the Total Environment ( IF 10.753 ) Pub Date: 2023-04-18 , DOI: 10.1038/s41699-023-00382-4
Large-scale two-dimensional (2D) moiré superlattices are driving a revolution in designer quantum materials. The electronic interactions in these superlattices, strongly dependent on the periodicity and symmetry of the moiré pattern, critically determine the emergent properties and phase diagrams. To date, the relative twist angle between two layers has been the primary tuning parameter for a given choice of constituent crystals. Here, we establish strain as a powerful mechanism to in situ modify the moiré periodicity and symmetry. We develop an analytically exact mathematical description for the moiré lattice under arbitrary in-plane heterostrain acting on any bilayer structure. We demonstrate the ability to fine-tune the moiré lattice near critical points, such as the magic angle in bilayer graphene, or fully reconfigure the moiré lattice symmetry beyond that imposed by the unstrained constituent crystals. Due to this unprecedented simultaneous control over the strength of electronic interactions and lattice symmetry, 2D heterostrain provides a powerful platform to engineer, tune, and probe strongly correlated moiré materials.
Detail
Twist-tunable polaritonic nanoresonators in a van der Waals crystal
Science of the Total Environment ( IF 10.753 ) Pub Date: 2023-04-10 , DOI: 10.1038/s41699-023-00387-z
Optical nanoresonators are key building blocks in various nanotechnological applications (e.g., spectroscopy) due to their ability to effectively confine light at the nanoscale. Recently, nanoresonators based on phonon polaritons (PhPs)—light coupled to lattice vibrations—in polar crystals (e.g., SiC, or h-BN) have attracted much attention due to their strong field confinement, high quality factors, and their potential to enhance the photonic density of states at mid-infrared (mid-IR) frequencies, where numerous molecular vibrations reside. Here, we introduce a new class of mid-IR nanoresonators that not only exhibit the extraordinary properties previously reported, but also incorporate a new degree of freedom: twist tuning, i.e., the possibility of controlling their spectral response by simply rotating the constituent material. To achieve this result, we place a pristine slab of the van der Waals (vdW) α-MoO3 crystal, which supports in-plane hyperbolic PhPs, on an array of metallic ribbons. This sample design based on electromagnetic engineering, not only allows the definition of α-MoO3 nanoresonators with low losses (quality factors, Q, up to 200), but also enables a broad spectral tuning of the polaritonic resonances (up to 32 cm−1, i.e., up to ~6 times their full width at half maximum, FWHM ~5 cm−1) by a simple in-plane rotation of the same slab (from 0 to 45°). These results open the door to the development of tunable and low-loss IR nanotechnologies, fundamental requirements for their implementation in molecular sensing, emission or photodetection applications.
Detail
Exciton spectroscopy and unidirectional transport in MoSe2-WSe2 lateral heterostructures encapsulated in hexagonal boron nitride
Science of the Total Environment ( IF 10.753 ) Pub Date: 2022-11-19 , DOI: 10.1038/s41699-022-00354-0
Chemical vapor deposition (CVD) allows lateral edge epitaxy of transition metal dichalcogenide heterostructures. Critical for carrier and exciton transport is the material quality and the nature of the lateral heterojunction. Important details of the optical properties were inaccessible in as-grown heterostructure samples due to large inhomogeneous broadening of the optical transitions. Here we perform optical spectroscopy of CVD grown MoSe2-WSe2 lateral heterostructures, encapsulated in hBN. Photoluminescence (PL), reflectance contrast and Raman spectroscopy reveal optical transition linewidths similar to high quality exfoliated monolayers, while PL imaging experiments uncover the effective excitonic diffusion length of both materials. The typical extent of the covalently bonded MoSe2-WSe2 heterojunctions is 3 nm measured by scanning transmission electron microscopy (STEM). Tip-enhanced, sub-wavelength optical spectroscopy mapping shows the high quality of the heterojunction which acts as an excitonic diode resulting in unidirectional exciton transfer from WSe2 to MoSe2.
Detail
Hierarchies of Hofstadter butterflies in 2D covalent organic frameworks
Science of the Total Environment ( IF 10.753 ) Pub Date: 2023-03-25 , DOI: 10.1038/s41699-023-00378-0
The Hofstadter butterfly is one of the first and most fascinating examples of the fractal and self-similar quantum nature of free electrons in a lattice pierced by a perpendicular magnetic field. However, the direct experimental verification of this effect on single-layer materials is still missing as very strong and inaccessible magnetic fields are necessary. For this reason, its indirect experimental verification has only been realized in artificial periodic 2D systems, like moiré lattices. The only recently synthesized 2D covalent organic frameworks might circumvent this limitation: Due to their large pore structures, magnetic fields needed to detect most features of the Hofstadter butterfly are indeed accessible with today technology. This work opens the door to make this exotic and theoretical issue from the 70s measurable and might solve the quest for the experimental verification of the Hofstadter butterfly in single-layer materials. Moreover, the intrinsic hierarchy of different pore sizes in 2D covalent organic framework adds additional complexity and beauty to the original butterflies and leads to a direct accessible playground for new physical observations.
Detail
Friction hysteretic behavior of supported atomically thin nanofilms
Science of the Total Environment ( IF 10.753 ) Pub Date: 2023-01-02 , DOI: 10.1038/s41699-022-00363-z
Hysteretic friction behavior has been observed on varied 2D nanofilms. However, no unanimous conclusion has yet been drawn on to the exact mechanism or relative contribution of each mechanism to the observed behavior. Here we report on hysteretic friction behavior of supported atomically thin nanofilms studied using atomic force microscopy (AFM) experiments and molecular dynamics (MD) simulations. Load dependent friction measurements were conducted on unheated and heated samples of graphene, h-BN, and MoS2 supported by silica substrates. Two diverging friction trends are reported: the unheated samples showed higher friction during unloading than during loading, and the heated samples showed a reversed hysteresis. Further, the friction force increased sub-linearly with normal force for heated samples, compared with unheated samples. Tapping mode AFM suggested that the interaction strength of the substrate was increased with heating. Roughened substrates in the MD simulations that mimicked strong/weak interaction forces reproduced the experimental observations and revealed that the evolution of real contact area in different interface interaction situation caused the diverging behaviors. Surface roughness and interaction strength were found to be the key parameters for controlling the out-of-plane deformation of atomically thin nanofilms.
Detail
2D materials-based nanoscale tunneling field effect transistors: current developments and future prospects
Science of the Total Environment ( IF 10.753 ) Pub Date: 2022-11-16 , DOI: 10.1038/s41699-022-00352-2
The continuously intensifying demand for high-performance and miniaturized semiconductor devices has pushed the aggressive downscaling of field-effect transistors (FETs) design. However, the detrimental short-channel effects and the fundamental limit on the sub-threshold swing (SS) in FET have led to a drastic increase in static and dynamic power consumption. The operational limit of nanoscale transistors motivates the exploration of post-CMOS devices like Tunnel FET (TFET), having steeper SS and immunity toward short channel effects. Thus the field of nanoscale 2D-TFET has gained compelling attention in recent times. The nanoscale TFET, with two-dimensional (2D) semiconductor materials, has shown a significant improvement in terms of higher on-state current and lower sub-threshold swing. In this context, the review presented here has comprehensively covered the gradual development and present state-of-arts in the field of nanoscale 2D-TFET design. The relative merits and demerits of each class of 2D materials are identified, which sheds light on the specific design challenges associated with individual 2D materials. Subsequently, the potential device/material co-optimization strategies for the development of efficient TFET designs are highlighted. Next, the experimental development in 2D-TFET design is discussed, and specific synthesis/fabrication challenges for individual material systems are indicated. Finally, an extensive comparative performance study is presented between the simulated as well as experimentally reported potential 2D materials and state-of-the-art bulk material-based TFETs.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
环境科学与生态学2区 ENVIRONMENTAL SCIENCES 环境科学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
15.50 205 Science Citation Index Science Citation Index Expanded Not
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